N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide
CAS No.:
VCID: VC8641281
Molecular Formula: C16H17ClN2O5S
Molecular Weight: 384.8 g/mol
* For research use only. Not for human or veterinary use.
![N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide -](/images/structure/VC8641281.png)
Description |
N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide is a complex organic compound that belongs to the class of sulfonamides. It is characterized by its molecular structure, which includes a phenyl ring linked to an acetamide group and a sulfamoyl group attached to another phenyl ring with chloro and methoxy substituents. Despite extensive searches, specific detailed information on this compound is limited, so we will discuss its general properties and potential applications based on similar compounds. Synthesis and PreparationThe synthesis of N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide would likely involve a multi-step process, including the formation of the sulfamoyl linkage and the attachment of the acetamide group. Common methods for synthesizing similar compounds involve the reaction of amines with sulfonyl chlorides or the use of coupling reagents to form amide bonds. Research FindingsDue to the lack of specific research findings on this compound, we can consider the broader context of sulfonamide research:
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
Product Name | N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide | |||||||||
Molecular Formula | C16H17ClN2O5S | |||||||||
Molecular Weight | 384.8 g/mol | |||||||||
IUPAC Name | N-[4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide | |||||||||
Standard InChI | InChI=1S/C16H17ClN2O5S/c1-10(20)18-11-4-6-12(7-5-11)25(21,22)19-14-9-15(23-2)13(17)8-16(14)24-3/h4-9,19H,1-3H3,(H,18,20) | |||||||||
Standard InChIKey | LLBJKSCLZGICBN-UHFFFAOYSA-N | |||||||||
SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC | |||||||||
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC | |||||||||
PubChem Compound | 1097304 | |||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume